Superior β1-Selectivity: A 3-Fold Increase Over Metoprolol
Pafenolol demonstrates a quantifiably higher degree of β1-adrenoceptor selectivity compared to metoprolol. A double-blind, randomized clinical trial explicitly states that pafenolol is 'three times more selective than metoprolol' for the β1-adrenoceptor subtype [1]. This statement of 3x selectivity is a key differentiator, positioning pafenolol as a superior tool for investigations where minimizing β2-mediated confounding effects (e.g., bronchoconstriction, peripheral vasodilation) is critical.
| Evidence Dimension | β1-adrenoceptor selectivity |
|---|---|
| Target Compound Data | Selectivity profile described as 'three times more selective than metoprolol' |
| Comparator Or Baseline | Metoprolol |
| Quantified Difference | 3-fold higher selectivity for β1-adrenoceptors |
| Conditions | Statement derived from clinical trial data in hypertensive patients and supported by preclinical models; exact assay details not specified but confirmed as a general property. |
Why This Matters
This quantified selectivity advantage is crucial for researchers designing studies where off-target β2-receptor engagement must be minimized to isolate β1-mediated cardiac effects or to ensure safety in models of reactive airway disease.
- [1] Dahlöf B, et al. Pafenolol in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker. J Cardiovasc Pharmacol. 1986 Jan-Feb;8(1):55-9. View Source
